molecular formula C14H20N2 B1468217 1-Cyclopropyl-3-(2-methylphenyl)piperazine CAS No. 1248907-48-3

1-Cyclopropyl-3-(2-methylphenyl)piperazine

Cat. No. B1468217
M. Wt: 216.32 g/mol
InChI Key: MMXKCDKDRSLJLT-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-3-(2-methylphenyl)piperazine” is a compound with the molecular formula C14H20N2 and a molecular weight of 216.32 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Cyclopropyl-3-(2-methylphenyl)piperazine”, has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-3-(2-methylphenyl)piperazine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a cyclopropyl group and a 2-methylphenyl group .


Chemical Reactions Analysis

Piperazine derivatives, including “1-Cyclopropyl-3-(2-methylphenyl)piperazine”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts, Ugi reactions, and ring-opening reactions of aziridines .


Physical And Chemical Properties Analysis

“1-Cyclopropyl-3-(2-methylphenyl)piperazine” is a compound with a molecular weight of 216.32 . The specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved documents.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that derivatives of 1-Cyclopropyl-3-(2-methylphenyl)piperazine show promising antibacterial and antifungal activities. A study highlights the synthesis of amide derivatives of quinolone, incorporating 1-cyclopropyl and piperazine substitutions, demonstrating significant antibacterial activity against strains like S. aureus, B. subtilis, E. coli, P. aeruginosa, and antifungal activity against C. albicans (Patel, Patel, & Chauhan, 2007).

Anticancer and Antituberculosis Properties

Another study focused on the synthesis of derivatives with the 1-cyclopropyl piperazine moiety, exploring their anticancer and antituberculosis properties. Selected compounds demonstrated in vitro anticancer activity against the human breast cancer cell line MDA-MB-435, as well as significant antituberculosis activity, showcasing the potential of these derivatives in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Biofilm Inhibition and Enzymatic Activity

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed compounds with potent biofilm inhibition activities against bacterial strains such as E. coli, S. aureus, and S. mutans. Moreover, these compounds exhibited excellent inhibitory activities against the MurB enzyme, suggesting their potential in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Novel Therapeutic Agents

The exploration of 1-cyclopropyl-3-(2-methylphenyl)piperazine derivatives also extends to the design of novel therapeutic agents. For instance, derivatives have been synthesized for potential use as positron emission tomography radiotracers, aiming at improved diagnostic tools in oncology. These studies underline the versatility of the 1-cyclopropyl piperazine moiety in the development of new diagnostic and therapeutic agents (Abate et al., 2011).

Safety And Hazards

The safety data sheet for “1-Cyclopropyl-3-(2-methylphenyl)piperazine” indicates that it may be harmful if swallowed and may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, and storing the compound in a locked up place .

Future Directions

The future directions for “1-Cyclopropyl-3-(2-methylphenyl)piperazine” and other piperazine derivatives could involve further exploration of their synthesis methods and potential applications. Given their wide range of biological and pharmaceutical activities, these compounds could be used in the development of new drugs .

properties

IUPAC Name

1-cyclopropyl-3-(2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11-4-2-3-5-13(11)14-10-16(9-8-15-14)12-6-7-12/h2-5,12,14-15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXKCDKDRSLJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CN(CCN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(2-methylphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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